Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides a comprehensive technical overview of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, grounding all information in established scientific protocols and safety standards.
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a solid organic compound recognized for its role as a versatile intermediate.[1] The imidazo[1,2-a]pyridine core is a privileged scaffold, frequently found in pharmacologically active molecules, making this compound a subject of significant interest in the synthesis of novel therapeutics.[2]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29096-59-1 | [1][3][4][5][6][7] |
| Molecular Formula | C₈H₅ClN₂O | [3][4][5] |
| Molecular Weight | 180.59 g/mol | [1][5] |
| Appearance | White crystalline powder or solid | [1][5] |
| Purity | Typically ≥97% | [5] |
| Melting Point | 148-152 °C | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform; slightly soluble in water. | [1] |
| InChIKey | FSRZPMAKLOSLMT-UHFFFAOYSA-N | [5] |
Synthesis Pathway: The Vilsmeier-Haack Approach
The most common and efficient synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is achieved through a robust two-stage process.[2] This methodology first involves the construction of the core imidazo[1,2-a]pyridine ring system, followed by a regioselective formylation at the C3 position.
Stage 1: Synthesis of the 6-Chloroimidazo[1,2-a]pyridine Intermediate The foundational scaffold is prepared via the cyclocondensation of 5-chloro-2-aminopyridine with chloroacetaldehyde. This reaction establishes the bicyclic heterocyclic system essential for the subsequent functionalization.
Stage 2: Vilsmeier-Haack Formylation The key step is the introduction of the carbaldehyde group onto the electron-rich imidazo[1,2-a]pyridine ring. This is accomplished using the Vilsmeier-Haack reaction, where the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF), acts as the formylating agent.[2] The reaction selectively targets the 3-position due to the electronic nature of the heterocyclic system.
Caption: Two-stage synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a self-validating system, where the rationale behind critical steps is explained to ensure reproducibility and understanding.
Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
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Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
Reagent Addition: Add chloroacetaldehyde (1.2 eq, typically a 50% aqueous solution) dropwise to the solution at room temperature. Causality: The dropwise addition controls the initial reaction rate and prevents potential side reactions.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the intermediate.
Part 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise. Causality: This reaction is highly exothermic; maintaining a low temperature (below 5 °C) is critical to safely form the electrophilic Vilsmeier reagent and prevent its decomposition.[2] Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve the 6-chloroimidazo[1,2-a]pyridine intermediate (1.0 eq) from Part 1 in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60-70 °C for 3-5 hours, monitoring by TLC.[2]
-
Quenching: Upon completion, cool the reaction in an ice bath and carefully pour it onto crushed ice. Causality: This step safely quenches the reactive Vilsmeier reagent and hydrolyzes the reaction intermediate to reveal the aldehyde.
-
Purification: Neutralize the aqueous solution with saturated sodium bicarbonate until the pH is ~7-8. Extract the product with DCM. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product as a solid.[2]
Reactivity, Applications, and Role in Drug Discovery
The true value of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde lies in its synthetic versatility, which stems from its two key reactive sites: the carbaldehyde group and the chloro-substituent.
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The Aldehyde Handle: The carbaldehyde at the C3 position is an exceptionally versatile functional group. It serves as an electrophilic site for a vast array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. This allows for the straightforward introduction of diverse side chains and functional groups, enabling the rapid generation of large compound libraries for high-throughput screening.[2] For example, it can be transformed into oxazole derivatives, which have shown potential as urease inhibitors.[8][9]
-
The Chloro-Substituent: The chlorine atom at the C6 position can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. While chloroarenes can be less reactive than their bromo or iodo counterparts, modern catalysts with bulky phosphine ligands have been developed to facilitate these couplings efficiently.[10] This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, further expanding the accessible chemical space.
Caption: Drug discovery workflow using the title compound.
This dual reactivity makes 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde a powerful intermediate in programs focused on:
-
Oncology and Infectious Diseases: The imidazo[1,2-a]pyridine framework is a key feature in molecules designed as anti-cancer agents and therapeutics for infectious diseases.[11]
-
Enzyme Inhibition: Derivatives are frequently used in biochemical research to probe enzyme active sites and develop potent inhibitors for various therapeutic targets.[11]
-
CNS Receptor Ligands: The related imidazo[1,2-b]pyridazine scaffold has shown high selective affinity for benzodiazepine receptors, suggesting potential applications for this class of compounds in neuroscience.[10]
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be strictly followed when handling 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
Hazard Identification (GHS Classification):
Recommended Precautions and PPE:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[3][12] Eyewash stations and safety showers should be readily accessible.[12][13]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][13]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]
-
Store locked up and apart from incompatible materials such as strong oxidizing agents.[3][13]
Conclusion
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is more than a mere chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined synthesis, coupled with the dual reactivity of its aldehyde and chloro-substituents, provides a reliable and versatile platform for the design and synthesis of novel, biologically active molecules. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in the demanding landscape of drug discovery and development.
References
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- Chem-Impex. (n.d.). 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
- Conier Chem&Pharma Limited. (n.d.). Buy 6-chloroimidazo(1,2-a)pyridine-3-carbaldehyde.
- Santa Cruz Biotechnology. (n.d.). 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | CAS 29096-59-1.
- CymitQuimica. (n.d.). 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
- ChemicalBook. (n.d.). 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE | 29096-59-1.
- Unknown Source. (n.d.). Chemical label 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
- ChemBK. (n.d.). 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE.
- Fisher Scientific. (2019). SAFETY DATA SHEET.
- Synquest Labs. (n.d.). 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid - Safety Data Sheet.
- ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
- PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
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![Structure of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](https://i.imgur.com/8G1Yv9K.png)
